5-{[1-(2-fluorobenzyl)-3-nitro-1H-1,2,4-triazol-5-yl]sulfanyl}-1-(naphthalen-1-yl)-1H-tetrazole
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Overview
Description
5-({1-[(2-FLUOROPHENYL)METHYL]-3-NITRO-1H-1,2,4-TRIAZOL-5-YL}SULFANYL)-1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOLE is a complex organic compound that features a combination of fluorophenyl, nitro, triazole, sulfanyl, and naphthyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({1-[(2-FLUOROPHENYL)METHYL]-3-NITRO-1H-1,2,4-TRIAZOL-5-YL}SULFANYL)-1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOLE typically involves multiple steps. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the fluorophenyl and nitro groups. The final steps involve the formation of the sulfanyl linkage and the attachment of the naphthyl group. Reaction conditions often include the use of catalysts, specific temperature controls, and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens or nitrating agents can be employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways due to its unique structural features.
Medicine
Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors, leveraging the compound’s ability to interact with biological molecules.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 5-({1-[(2-FLUOROPHENYL)METHYL]-3-NITRO-1H-1,2,4-TRIAZOL-5-YL}SULFANYL)-1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOLE involves its interaction with molecular targets such as enzymes or receptors. The compound’s various functional groups allow it to form multiple types of interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding, which can modulate the activity of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-diones
Uniqueness
Compared to similar compounds, 5-({1-[(2-FLUOROPHENYL)METHYL]-3-NITRO-1H-1,2,4-TRIAZOL-5-YL}SULFANYL)-1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOLE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a triazole and a tetrazole ring in the same molecule is particularly noteworthy, as it provides a versatile platform for further functionalization and application in various fields.
Properties
Molecular Formula |
C20H13FN8O2S |
---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
5-[[2-[(2-fluorophenyl)methyl]-5-nitro-1,2,4-triazol-3-yl]sulfanyl]-1-naphthalen-1-yltetrazole |
InChI |
InChI=1S/C20H13FN8O2S/c21-16-10-4-2-7-14(16)12-27-19(22-18(24-27)29(30)31)32-20-23-25-26-28(20)17-11-5-8-13-6-1-3-9-15(13)17/h1-11H,12H2 |
InChI Key |
ODDKPPVIRARSSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=NN=N3)SC4=NC(=NN4CC5=CC=CC=C5F)[N+](=O)[O-] |
Origin of Product |
United States |
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